molecular formula C7H6N2O4 B1424211 (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate CAS No. 56657-76-2

(2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate

Cat. No.: B1424211
CAS No.: 56657-76-2
M. Wt: 182.13 g/mol
InChI Key: OZLIBRFWDOSHRS-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate (CAS: 56657-76-2), also known as cyanoacetic acid N-hydroxysuccinimide (NHS) ester, is a reactive acylating agent widely used in organic synthesis and bioconjugation chemistry. Its molecular structure combines a dioxopyrrolidinyl (NHS) ester group with a cyanoacetate moiety, rendering it highly electrophilic. This compound is commercially available in various purities (95%–98%) and packaging sizes (1g–1kg) . Its primary applications include peptide coupling, protein modification, and the synthesis of cyanoacetylated derivatives under mild conditions.

Preparation Methods

Preparation Methods

General Synthetic Route

The predominant and well-documented method for synthesizing (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate involves the formation of an active ester by coupling cyanoacetic acid with N-hydroxy succinimide (NHS) in the presence of a base, typically sodium carbonate or a similar mild base. The process can be summarized as follows:

  • Step 1: Activation of Cyanoacetic Acid
    Cyanoacetic acid is reacted with N-hydroxy succinimide. The base (e.g., sodium carbonate) deprotonates the acid, facilitating the formation of an activated ester intermediate.

  • Step 2: Formation of NHS Ester
    The N-hydroxy succinimide reacts with the activated cyanoacetate to form the NHS ester, this compound.

  • Step 3: Acidification and Isolation
    The reaction mixture is acidified to precipitate the product, which is then purified by crystallization or chromatography.

This method is favored for its simplicity, mild reaction conditions, and relatively high yields.

Alternative Synthetic Approaches

While the NHS ester formation from cyanoacetic acid and N-hydroxy succinimide is standard, some research explores variations including:

  • Use of Carbodiimide Coupling Agents:
    Carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can be employed to activate cyanoacetic acid, facilitating ester formation with NHS. This approach may improve reaction efficiency and reduce side products.

  • Solvent and Temperature Optimization:
    Solvents such as dichloromethane or dimethylformamide (DMF) are commonly used to dissolve reactants. Reaction temperature is typically maintained at room temperature to avoid decomposition.

  • One-Pot Two-Step Syntheses:
    Some protocols involve a one-pot reaction where the cyanoacetic acid is first activated, followed by immediate addition of NHS, reducing purification steps.

Representative Reaction Conditions

Parameter Typical Conditions Notes
Reactants Cyanoacetic acid, N-hydroxy succinimide Molar ratio ~1:1
Base Sodium carbonate or triethylamine To deprotonate cyanoacetic acid
Solvent Dichloromethane, DMF, or acetonitrile Good solubility for reagents
Temperature Room temperature (20–25 °C) Mild conditions prevent side reactions
Reaction Time 1–4 hours Monitored by TLC or HPLC
Workup Acidification, extraction, crystallization Purification step
Yield Typically 70–90% Depends on purity and conditions

Mechanistic Insights

The reaction mechanism involves nucleophilic attack by the N-hydroxy succinimide oxygen on the activated carboxyl group of cyanoacetic acid, forming a reactive NHS ester intermediate. This active ester is electrophilic and can readily react with nucleophiles such as amines to form amide bonds, which is pivotal in peptide coupling and bioconjugation chemistry.

Analytical Characterization in Preparation

To ensure the successful synthesis and purity of this compound, several analytical techniques are employed:

Research Findings and Applications Related to Preparation

  • The compound’s preparation is often optimized for use as a building block in synthesizing bioactive azole and azine derivatives, which exhibit antimicrobial and antifungal activities.
  • Kinetic studies highlight that solvent choice and temperature influence the reaction rate and yield, with polar aprotic solvents like DMF enhancing ester formation.
  • The reactive NHS ester intermediate formed is crucial for coupling reactions in organic synthesis and medicinal chemistry, facilitating amide bond formation under mild conditions.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Direct NHS Ester Formation Cyanoacetic acid, N-hydroxy succinimide, sodium carbonate Room temp, organic solvent Simple, mild, good yield Requires careful control of pH
Carbodiimide-Mediated Coupling Cyanoacetic acid, NHS, DCC/DIC Room temp, organic solvent Higher efficiency, fewer side products Carbodiimide byproducts require removal
One-Pot Two-Step Synthesis Cyanoacetic acid, NHS, base Room temp, DMF or DCM Streamlined, reduced purification Requires optimization of timing

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, water, and reducing agents. The major products formed from these reactions are amides, cyanoacetic acid, and alcohols .

Scientific Research Applications

Chemical Properties and Reactivity

The compound has the molecular formula C7H6N2O4C_7H_6N_2O_4 and a molecular weight of approximately 182.13 g/mol. It contains two carbonyl groups and a cyano group, which contribute to its electrophilic nature, making it reactive in various chemical transformations. The reactivity is largely attributed to the following:

  • Electrophilic Carbonyl Groups : The carbonyls can participate in nucleophilic addition reactions.
  • Cyano Group : This group enhances the compound's ability to form complexes with other nucleophiles.

Synthesis Routes

The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Initial synthesis often begins with the formation of the pyrrolidine framework through cyclization reactions involving suitable precursors.
  • Introduction of Cyanoacetate Group : This is achieved through various methods such as alkylation or acylation reactions.

Scientific Research Applications

The compound has been explored for its applications in several scientific domains:

Medicinal Chemistry

This compound has been identified as a crucial intermediate in synthesizing various bioactive compounds, including:

  • Azole and Azine Derivatives : Recent studies have demonstrated its utility in developing new azole and azine derivatives, which exhibit significant biological properties such as antimicrobial and antifungal activities .

Organic Synthesis

The compound serves as an essential building block in organic synthesis due to its ability to undergo various reactions:

  • Nucleophilic Additions : The electrophilic carbonyl groups allow for nucleophilic attack by amines or alcohols, leading to the formation of complex molecules.
  • Formation of Heterocycles : It can be used to synthesize various heterocyclic compounds that are essential in pharmaceuticals.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

StudyApplicationFindings
Elian et al. (2024)Development of azole derivativesDemonstrated significant biological activity against various pathogens .
Research on synthetic pathwaysOrganic synthesisHighlighted the efficiency of using this compound as a precursor for complex organic molecules.

Analytical Techniques for Characterization

To confirm the structure and purity of this compound, researchers commonly employ several analytical techniques:

  • Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.
  • Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure.
  • Mass Spectrometry (MS) : Helps determine the molecular weight and fragmentation patterns.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate involves the formation of an active ester intermediate that can react with nucleophiles such as amines. This reaction facilitates the formation of amide bonds, which are crucial in protein conjugation and other coupling reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate with analogous compounds:

Compound Name Molecular Weight Key Functional Groups Reactivity Profile Stability Primary Applications
This compound 196.15 Cyano, dioxopyrrolidinyl ester High electrophilicity, acylation agent Stable under dry, cool storage Peptide coupling, bioconjugation
2,5-dioxopyrrolidin-1-yl 2-diazoacetate 183 Diazo, dioxopyrrolidinyl ester Decomposes under heat/light, reactive in insertions Light-sensitive, thermally unstable Cyclopropanation, metal-catalyzed cross-couplings
Ethyl 2-oxopyrrolidine-1-acetate 185.21 Ethyl ester, oxopyrrolidine Moderate reactivity, requires activation Stable under standard conditions Intermediate in drug synthesis
2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid 266.28 Sulfanyl, nicotinic acid, dioxopyrrolidinyl Thioether-mediated solubility, moderate electrophilicity Sensitive to oxidation Chelating agents, metal coordination chemistry

Stability and Handling Considerations

  • The target compound is stable under dry, cool conditions but may hydrolyze in humid environments due to the NHS ester’s sensitivity to moisture .
  • In contrast, the diazo analogue demands strict storage in dark, low-temperature environments to prevent decomposition .
  • Sulfanyl-containing derivatives (e.g., 2-(2,5-Dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid) are susceptible to oxidation, necessitating inert atmospheres for long-term storage .

Commercial Availability and Cost

  • This compound is widely available from suppliers like Kaimi Laibac (priced at ~¥210/g for 1g) .
  • The diazo variant is less commonly commercialized and often synthesized in situ due to stability concerns .
  • Ethyl 2-oxopyrrolidine-1-acetate is a low-cost intermediate (~¥50/g) but requires additional steps for activation .

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 2-cyanoacetate, with the chemical formula C7_7H6_6N2_2O4_4 and CAS number 56657-76-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 182.136 g/mol
  • Molecular Formula : C7_7H6_6N2_2O4_4
  • Synonyms : 2,5-Dioxopyrrolidin-1-yl cyanoacetate, Succinimidyl cyanoacetate

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has been investigated for its potential to inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain pathogens.
  • JAK Inhibition : It has been identified as a Janus kinase (JAK) inhibitor, which is crucial in the treatment of inflammatory and autoimmune diseases.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • JAK/STAT Pathway : By inhibiting JAK kinases, this compound may disrupt the signaling pathways involved in inflammation and immune responses.
  • Topoisomerase Inhibition : Similar compounds have shown activity against topoisomerase enzymes, which are critical for DNA replication and repair.

Anticancer Activity

A study explored the antiproliferative effects of various derivatives including this compound on cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results indicated significant cytotoxicity correlated with structural modifications of the compounds tested.

CompoundCell LineIC50 (µM)
This compoundHCT-11615.4
Similar Compound AHeLa12.3
Similar Compound BHCT-11618.7

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

JAK Inhibition Studies

The compound was tested for its ability to inhibit JAK kinases. The following results were observed:

JAK KinaseIC50 (µM)
JAK110.0
JAK38.5

These findings suggest that the compound may be a promising candidate for further development as a therapeutic agent targeting inflammatory diseases.

Case Studies

A patent application highlighted the use of this compound in therapeutic formulations aimed at treating conditions such as rheumatoid arthritis and certain cancers. The application emphasizes the compound's role in modulating immune responses through JAK inhibition.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate, and how do reaction conditions influence yield?

The compound can be synthesized via a one-pot multicomponent reaction using ethyl 2-cyanoacetate and S-benzylisothiourea hydrochloride. Optimized conditions include short reaction times (1–3 hours) and ambient temperatures, yielding up to 85% purity without requiring complex purification steps. Ethyl 2-cyanoacetate acts as a nucleophile, reacting with activated carbonyl intermediates . For regioselective modifications, tert-butyl or benzyl esters of 2-cyanoacetate are preferred, as demonstrated in photocycloaddition reactions requiring inert atmospheres and UV light .

Q. How should researchers characterize the purity and stability of this compound?

Key characterization methods include:

  • NMR spectroscopy : Monitor cyano (-CN) and succinimidyl ester peaks (δ 2.8–3.0 ppm for pyrrolidinone protons).
  • HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities.
  • FT-IR : Confirm ester carbonyl (1740–1770 cm⁻¹) and nitrile (2200–2260 cm⁻¹) groups. Stability is pH-sensitive; store under inert gas (argon) at 2–8°C to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective and diastereoselective modifications of this compound?

In photocycloaddition reactions, regioselectivity is achieved using ortho-ethynyl arylaldehydes and tert-butyl 2-cyanoacetate under UV light. Diastereoselectivity (up to 5:1 d.r.) depends on steric hindrance and solvent polarity. For example, THF enhances head-to-head cycloadduct formation, while DMSO favors syn-adducts . Copper(I) catalysts improve selectivity in click chemistry applications by accelerating azide-alkyne cycloadditions .

Q. What computational tools can predict the reactivity of this compound in novel reactions?

  • DFT calculations : Model partial charges on reactive sites (e.g., cyano and ester groups) to predict nucleophilic/electrophilic behavior.
  • Molecular docking : Assess binding affinities for bioconjugation targets (e.g., amine-containing biomolecules).
  • In silico stability studies : Simulate hydrolysis kinetics under varying pH and temperature conditions .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in bioconjugation applications?

  • pH : Hydrolysis accelerates above pH 7.5 due to succinimidyl ester degradation.
  • Temperature : Storage at >25°C reduces shelf life; reactions should be conducted below 30°C.
  • Solvent : Polar aprotic solvents (DMF, DMSO) stabilize the ester group, while protic solvents (water, alcohols) promote degradation .

Q. What strategies resolve contradictions in reported reaction yields or product distributions?

  • Reproducibility checks : Verify stoichiometry, catalyst purity (e.g., copper(I) iodide vs. sulfate), and moisture levels.
  • Advanced analytics : Use LC-MS to identify side products (e.g., hydrolyzed cyanoacetic acid).
  • Mechanistic studies : Employ isotopic labeling (e.g., ¹³C-cyano groups) to trace reaction pathways .

Q. Methodological Troubleshooting

Q. If NMR spectra show unexpected peaks, how should researchers proceed?

  • Impurity identification : Compare with reference spectra of common byproducts (e.g., succinimide or cyanoacetic acid).
  • Recrystallization : Purify using ethyl acetate/hexane mixtures.
  • Column chromatography : Use silica gel with dichloromethane/methanol gradients (95:5) .

Q. How can low yields in bioconjugation reactions be improved?

  • Activation : Pre-activate amines with TEA or DIPEA to enhance nucleophilicity.
  • Solvent optimization : Replace DMF with anhydrous acetonitrile to minimize hydrolysis.
  • Stoichiometry : Use a 1.2:1 molar ratio of NHS ester to target amine .

Q. Data Contradiction Analysis

Q. Why do some studies report room-temperature stability while others recommend cold storage?

Discrepancies arise from varying impurity levels (e.g., residual acids or moisture). High-purity batches (>98%) stored under argon remain stable at 25°C for weeks, while lower grades degrade faster. Always confirm purity via HPLC before deviating from cold-storage protocols .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-4-3-7(12)13-9-5(10)1-2-6(9)11/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLIBRFWDOSHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697082
Record name 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56657-76-2
Record name 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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